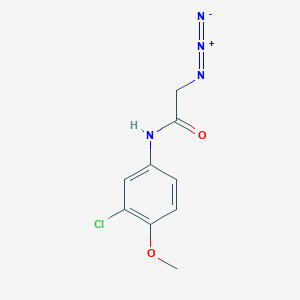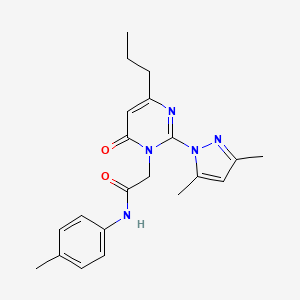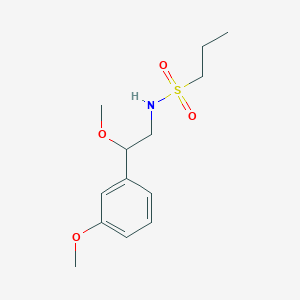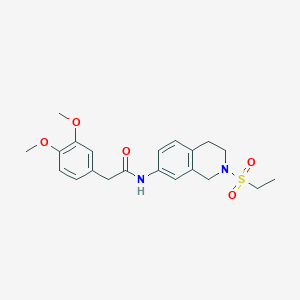
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide, also known as 2-Azido-N-methoxychlorophenylacetamide or 2-Azido-methoxychlorophenylacetamide (2-AMCP), is a chemical compound that has been studied for its potential use in a variety of scientific research applications. 2-AMCP is an azido-containing compound that has been used as a probe for the study of protein-ligand interactions, as an inhibitor of phospholipase A2, and as a potential drug for the treatment of certain cancer types.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)acetamide, which is then reacted with sodium azide to form the final product.
Starting Materials
3-chloro-4-methoxyaniline, chloroacetyl chloride, sodium azide
Reaction
Step 1: 3-chloro-4-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methoxyphenyl)acetamide., Step 2: N-(3-chloro-4-methoxyphenyl)acetamide is then reacted with sodium azide in the presence of a solvent such as DMF to form 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide., Step 3: The final product is purified using standard techniques such as column chromatography.
Mécanisme D'action
2-AMCP binds to proteins via a hydrogen bond between the azido group and the protein's side chain. The azido group is highly reactive, and the binding of the azido group to the protein's side chain results in a conformational change in the protein and a decrease in its activity.
Effets Biochimiques Et Physiologiques
2-AMCP has been shown to inhibit the activity of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids. This inhibition leads to an accumulation of phospholipids in the cell, which can lead to changes in cell membrane structure and function. Additionally, 2-AMCP has been shown to inhibit the activity of other enzymes involved in the metabolism of fatty acids and lipids, which can lead to changes in the cell’s energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-AMCP is a relatively simple compound to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-AMCP can be toxic at high concentrations and should be handled with caution.
Orientations Futures
The potential applications of 2-AMCP are numerous and include the study of protein-ligand interactions, the inhibition of phospholipase A2, and the potential use of 2-AMCP as a drug for the treatment of certain cancer types. Additionally, 2-AMCP could be used as a tool to study the effects of mutations on protein-ligand interactions, as well as the effects of mutations on cell membrane structure and function. Finally, 2-AMCP could be used to study the metabolism of fatty acids and lipids, and its potential role in the development of metabolic diseases.
Applications De Recherche Scientifique
2-AMCP has been used as a probe for the study of protein-ligand interactions. It has been used to study the binding of proteins to small molecules, and the binding of proteins to other proteins. It has also been used to study the effects of mutations on protein-ligand interactions. Additionally, 2-AMCP has been used as an inhibitor of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids.
Propriétés
IUPAC Name |
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(4-7(8)10)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHDFJXGUIMVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B2951859.png)






![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2951871.png)
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2951873.png)
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2951879.png)